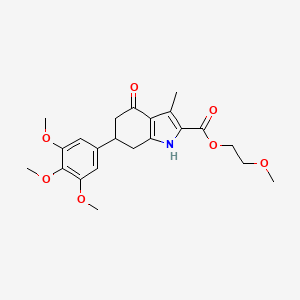
1-butyryl-N-(3,5-difluorophenyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butyryl-N-(3,5-difluorophenyl)-4-piperidinecarboxamide, also known as BDF or BDF-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDF belongs to the class of piperidinecarboxamide compounds and has been studied for its effects on the central nervous system.
作用機序
1-butyryl-N-(3,5-difluorophenyl)-4-piperidinecarboxamide acts on multiple neurotransmitter systems in the brain, including the dopamine, serotonin, and acetylcholine systems. This compound has been shown to increase dopamine release and prevent dopamine depletion in the brain. This compound also acts on the serotonin system by inhibiting the reuptake of serotonin, leading to increased levels of serotonin in the brain. This compound has also been found to enhance acetylcholine release, which is important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. This compound has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is important for promoting neuronal growth and survival. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to neurodegeneration. In addition, this compound has been found to improve mitochondrial function, which is important for energy production in cells.
実験室実験の利点と制限
1-butyryl-N-(3,5-difluorophenyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. This compound has been shown to have good oral bioavailability and can easily cross the blood-brain barrier. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for use in lab experiments. This compound is a complex molecule that requires expertise to synthesize, and the synthesis process can be time-consuming. In addition, this compound can be expensive to produce, which may limit its use in some experiments.
将来の方向性
There are several potential future directions for research on 1-butyryl-N-(3,5-difluorophenyl)-4-piperidinecarboxamide. One area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to determine the optimal dosage and treatment duration for this compound in these conditions. Another area of interest is the use of this compound as a potential antidepressant. More research is needed to determine the efficacy and safety of this compound in treating depression. Finally, there is potential for the development of new derivatives of this compound that may have improved therapeutic properties.
合成法
1-butyryl-N-(3,5-difluorophenyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 3,5-difluoroaniline with butyryl chloride, followed by reaction with piperidine and subsequent purification steps. The synthesis of this compound is a complex process that requires expertise and careful handling of chemicals.
科学的研究の応用
1-butyryl-N-(3,5-difluorophenyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been found to increase dopamine levels in the brain and improve motor function in animal models of Parkinson's disease. This compound has also been studied as a potential antidepressant due to its effects on the serotonin system.
特性
IUPAC Name |
1-butanoyl-N-(3,5-difluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2/c1-2-3-15(21)20-6-4-11(5-7-20)16(22)19-14-9-12(17)8-13(18)10-14/h8-11H,2-7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVADANGCKIMQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-cyclopropyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-isoxazolecarboxamide](/img/structure/B6024738.png)
![5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[1-(4-pyridinyl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6024754.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethoxybenzamide](/img/structure/B6024758.png)
![N-(2-methoxyethyl)-N-methyl-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6024766.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B6024773.png)
![3-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6024784.png)
![1-[1-({1-[(3-methyl-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6024787.png)
![2-(4-ethyl-1-piperazinyl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6024797.png)
![4-methoxy-N'-[(2,4,6-triisopropylphenyl)sulfonyl]benzohydrazide](/img/structure/B6024812.png)
![N-(4-methoxy-2-methylphenyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)propanamide](/img/structure/B6024816.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(methylthio)ethyl]propanamide](/img/structure/B6024825.png)
![ethyl 3-amino-2-(4-methoxybenzoyl)-3-[(3-methoxypropyl)amino]acrylate](/img/structure/B6024830.png)

![5-methyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B6024845.png)